molecular formula C18H16FN5O B2511895 (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone CAS No. 1385301-68-7

(2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone

Cat. No.: B2511895
CAS No.: 1385301-68-7
M. Wt: 337.358
InChI Key: HYOIPLOUPBGUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone is a complex organic compound that features a fluorinated pyridine ring and a phthalazinylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological and inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluoropyridine and phthalazinylpiperazine intermediates. One common method includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise in the development of drugs targeting neurological disorders such as Alzheimer’s disease and schizophrenia. Its ability to interact with specific receptors in the brain makes it a valuable candidate for further research .

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioavailability .

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The fluoropyridine moiety can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The phthalazinylpiperazine component enhances the compound’s ability to cross the blood-brain barrier and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone
  • (2-Bromopyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone
  • (2-Methylpyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone

Uniqueness

Compared to its analogs, (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s metabolic stability and ability to interact with biological targets, making it a more potent and selective agent .

Properties

IUPAC Name

(2-fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O/c19-16-11-13(5-6-20-16)18(25)24-9-7-23(8-10-24)17-15-4-2-1-3-14(15)12-21-22-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOIPLOUPBGUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC3=CC=CC=C32)C(=O)C4=CC(=NC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.